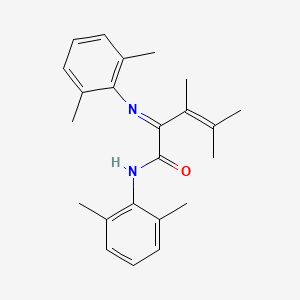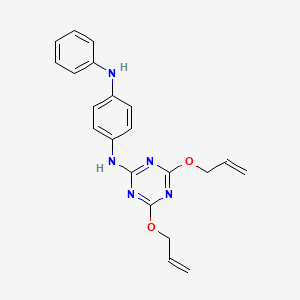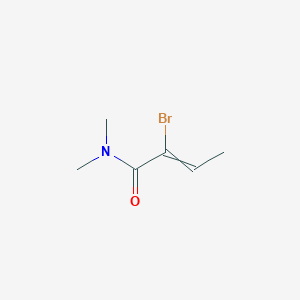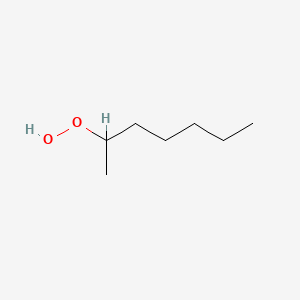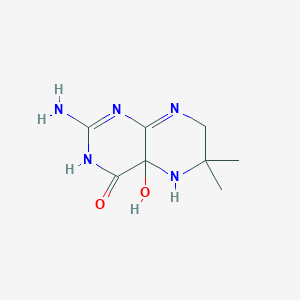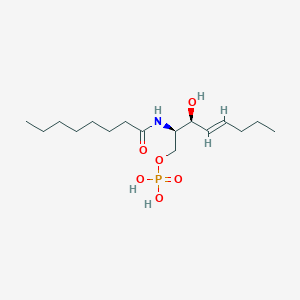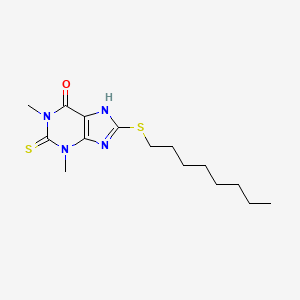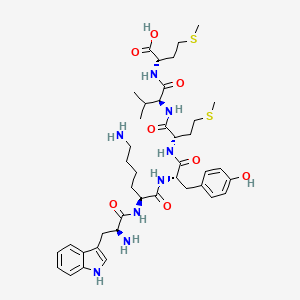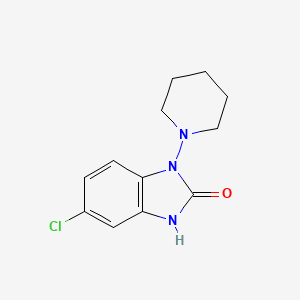
5-Chloro-2,3-dihydro-1-(piperidin-YL)1H-benzimidazole-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2,3-dihydro-1-(piperidin-YL)1H-benzimidazole-2-one is a chemical compound with the molecular formula C12H14ClN3O. It belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2,3-dihydro-1-(piperidin-YL)1H-benzimidazole-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-chloro-2-nitroaniline with piperidine in the presence of a reducing agent such as iron powder or tin chloride. The reaction is carried out in a suitable solvent like ethanol or methanol at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-2,3-dihydro-1-(piperidin-YL)1H-benzimidazole-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of benzimidazole oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
5-Chloro-2,3-dihydro-1-(piperidin-YL)1H-benzimidazole-2-one has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 5-Chloro-2,3-dihydro-1-(piperidin-YL)1H-benzimidazole-2-one involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, leading to disruption of cellular processes in pathogens. The compound’s ability to bind to DNA and interfere with replication and transcription processes also contributes to its antimicrobial and anticancer activities .
Comparación Con Compuestos Similares
Similar Compounds
5-Chloro-1-(4-piperidyl)-2-benzimidazolinone: A similar compound with comparable biological activities.
5-Chloro-1,3-dihydro-1-(4-piperidinyl)-2H-benzimidazol-2-one: Another related compound with similar chemical properties.
Uniqueness
5-Chloro-2,3-dihydro-1-(piperidin-YL)1H-benzimidazole-2-one stands out due to its unique combination of a chlorine atom and a piperidine ring, which enhances its biological activity and makes it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions also adds to its uniqueness .
Propiedades
Fórmula molecular |
C12H14ClN3O |
|---|---|
Peso molecular |
251.71 g/mol |
Nombre IUPAC |
6-chloro-3-piperidin-1-yl-1H-benzimidazol-2-one |
InChI |
InChI=1S/C12H14ClN3O/c13-9-4-5-11-10(8-9)14-12(17)16(11)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7H2,(H,14,17) |
Clave InChI |
XZCPIYIKPPBASX-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)N2C3=C(C=C(C=C3)Cl)NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(Heptylthio)ethyl]cyclohexane](/img/structure/B13811504.png)
